molecular formula C7H16Cl2N2O B6180046 N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride CAS No. 2613383-01-8

N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride

Cat. No.: B6180046
CAS No.: 2613383-01-8
M. Wt: 215.12 g/mol
InChI Key: DLNLDJJSHXCXNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .


Chemical Reactions Analysis

The pyrrolidine ring, a key component of this compound, is a versatile scaffold in medicinal chemistry. It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

This compound is a solid substance. Its molecular weight is 215.12.

Safety and Hazards

N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride is classified as a combustible solid . It’s recommended to handle it with care to avoid potential hazards .

Future Directions

N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride and other compounds with a pyrrolidine ring have potential for further exploration in drug discovery. They offer a wide range of pharmacological activities and are used to design privileged structures in medicinal chemistry . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride involves the reaction of pyrrolidine with acetic anhydride to form N-acetylpyrrolidine, which is then reacted with formaldehyde to form N-[(pyrrolidin-2-yl)methyl]acetamide. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Pyrrolidine", "Acetic anhydride", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form N-acetylpyrrolidine.", "Step 2: N-acetylpyrrolidine is reacted with formaldehyde in the presence of a base such as sodium hydroxide to form N-[(pyrrolidin-2-yl)methyl]acetamide.", "Step 3: Hydrochloric acid is added to N-[(pyrrolidin-2-yl)methyl]acetamide to form the dihydrochloride salt." ] }

CAS No.

2613383-01-8

Molecular Formula

C7H16Cl2N2O

Molecular Weight

215.12 g/mol

IUPAC Name

N-(pyrrolidin-2-ylmethyl)acetamide;dihydrochloride

InChI

InChI=1S/C7H14N2O.2ClH/c1-6(10)9-5-7-3-2-4-8-7;;/h7-8H,2-5H2,1H3,(H,9,10);2*1H

InChI Key

DLNLDJJSHXCXNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCCN1.Cl.Cl

Purity

95

Origin of Product

United States

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